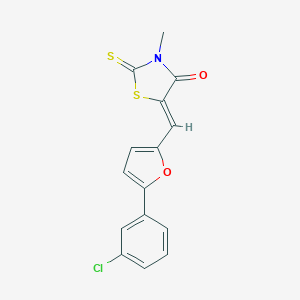![molecular formula C23H22N2O3 B240358 N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B240358.png)
N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide, also known as PAC-1, is a small molecule that has been studied extensively due to its potential as a cancer therapeutic agent. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells without harming healthy cells. This makes it a promising candidate for the development of new cancer treatments.
Mécanisme D'action
The exact mechanism of action of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide is not yet fully understood, but it is believed to work by targeting a protein called procaspase-3. Procaspase-3 is an inactive form of an enzyme that is involved in the process of apoptosis. N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide is thought to activate procaspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide is well-tolerated in animal models and has a low toxicity profile. N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide has been shown to induce apoptosis in cancer cells without harming healthy cells, which is a major advantage over traditional chemotherapy drugs that can cause damage to healthy tissues. N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide in lab experiments is its ability to induce apoptosis in cancer cells without harming healthy cells. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, one limitation of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide. One area of focus is the development of new formulations of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide that are more soluble in water, which could make it easier to work with in lab experiments. Another area of research is the investigation of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide in combination with other cancer treatments, with the goal of increasing its efficacy and reducing the risk of drug resistance. Additionally, researchers are exploring the potential of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide involves several steps, including the reaction of 4-bromoaniline with phenoxyacetic acid to form 4-(phenoxyacetyl)aniline. This compound is then reacted with 3-phenylpropanoyl chloride to produce N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide.
Applications De Recherche Scientifique
N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide has been the subject of numerous scientific studies, with researchers investigating its potential as a cancer therapeutic agent. Studies have shown that N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide is effective against a variety of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide has also been shown to enhance the efficacy of other cancer treatments when used in combination with them.
Propriétés
Nom du produit |
N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide |
|---|---|
Formule moléculaire |
C23H22N2O3 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-[4-[(2-phenoxyacetyl)amino]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H22N2O3/c26-22(16-11-18-7-3-1-4-8-18)24-19-12-14-20(15-13-19)25-23(27)17-28-21-9-5-2-6-10-21/h1-10,12-15H,11,16-17H2,(H,24,26)(H,25,27) |
Clé InChI |
VHVVWYXVWUGLDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)


![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)


![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)

![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)
![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)


